Cas no 2034441-59-1 (2-cyclopentyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide)

2-Cyclopentyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a structurally distinct small molecule featuring a cyclopentylacetamide core linked to a thiophene-substituted pyridine moiety. This compound exhibits potential as an intermediate or bioactive agent in medicinal chemistry due to its hybrid heterocyclic framework, which combines aromatic thiophene and pyridine systems with a flexible cyclopentyl group. The presence of both hydrogen-bond acceptor (amide) and donor (NH) functionalities enhances its binding versatility in molecular interactions. Its well-defined synthetic route allows for precise modifications, making it valuable for structure-activity relationship studies in drug discovery. The compound's stability and solubility profile further support its utility in pharmaceutical research and development.
2-cyclopentyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide structure
2034441-59-1 structure
Product Name:2-cyclopentyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide
CAS No:2034441-59-1
MF:C17H20N2OS
MW:300.4185
CID:5351594
Update Time:2025-06-08

2-cyclopentyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopentyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
    • 2-cyclopentyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
    • 2-cyclopentyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide
    • Inchi: 1S/C17H20N2OS/c20-16(10-13-4-1-2-5-13)19-11-14-6-3-8-18-17(14)15-7-9-21-12-15/h3,6-9,12-13H,1-2,4-5,10-11H2,(H,19,20)
    • InChI Key: NTSGRGAKJNPAKX-UHFFFAOYSA-N
    • SMILES: S1C([H])=C([H])C(=C1[H])C1=C(C([H])=C([H])C([H])=N1)C([H])([H])N([H])C(C([H])([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 344
  • XLogP3: 3.4
  • Topological Polar Surface Area: 70.2

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2-cyclopentyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide Related Literature

Additional information on 2-cyclopentyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide

Comprehensive Overview of 2-cyclopentyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide (CAS No. 2034441-59-1)

The compound 2-cyclopentyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide (CAS No. 2034441-59-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, featuring a cyclopentyl group and a thiophene-pyridine hybrid scaffold, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its structural resemblance to bioactive molecules.

In recent years, the demand for novel heterocyclic compounds like 2-cyclopentyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide has surged due to their versatility in medicinal chemistry. The thiophene and pyridine moieties are known for their electron-rich properties, which enhance binding affinity to biological targets. This compound’s CAS No. 2034441-59-1 is frequently searched in academic databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies.

One of the trending topics in the scientific community is the exploration of small-molecule therapeutics for neurodegenerative diseases and cancer. 2-cyclopentyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide aligns with this focus, as its structural features suggest potential blood-brain barrier (BBB) permeability and selective target engagement. Computational modeling studies have highlighted its favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, making it a viable lead compound for further optimization.

The synthesis of 2-cyclopentyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide involves multi-step organic reactions, including amide coupling and Suzuki-Miyaura cross-coupling, which are widely used in modern drug development. Its CAS No. 2034441-59-1 serves as a critical identifier for researchers sourcing high-purity samples for in vitro and in vivo assays. The compound’s stability under physiological conditions further underscores its utility in preclinical research.

From an industrial perspective, 2-cyclopentyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is part of a growing market for custom synthesis and contract research organization (CRO) services. Companies specializing in pharmaceutical intermediates often list this compound in their catalogs, catering to the needs of academic and commercial labs. Its molecular weight and logP value are frequently analyzed to predict its behavior in biological systems.

Environmental and regulatory considerations also play a role in the compound’s application. Unlike hazardous chemicals, 2-cyclopentyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is classified as a low-risk substance under current REACH and FDA guidelines, facilitating its use in global research projects. This aligns with the increasing demand for green chemistry and sustainable drug development practices.

In summary, 2-cyclopentyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide (CAS No. 2034441-59-1) represents a cutting-edge example of how heterocyclic chemistry drives innovation in life sciences. Its potential applications in drug discovery, material science, and biochemical research make it a compound of enduring interest. As the scientific community continues to explore its properties, this molecule is poised to contribute to breakthroughs in personalized medicine and targeted therapies.

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